molecular formula C23H21N3O4S B2982641 2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898428-97-2

2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2982641
CAS No.: 898428-97-2
M. Wt: 435.5
InChI Key: VLYWIYJAGIGHOQ-UHFFFAOYSA-N
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Description

The compound "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" is a chemical compound that may find usage in various scientific research fields. With its complex structure, it's likely to exhibit interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step organic synthesis approach is often required:

  • Starting Materials: Begin with precursors like methoxybenzenes, methylquinazolines, and benzenesulfonamides.

  • Step 1: Methoxybenzene is methylated using methyl halide under basic conditions.

  • Step 2: Quinazoline derivative is formed through a cyclization reaction.

  • Step 3: Coupling of the methylquinazoline derivative with the methylated methoxybenzene using a suitable cross-coupling catalyst like palladium or nickel.

  • Step 4: Sulfonamide formation via reaction with chlorosulfonic acid.

Industrial Production Methods

For large-scale production, the following modifications might be necessary:

  • Optimization of Catalysts: Use of robust, reusable catalysts to minimize costs.

  • Green Chemistry Approaches: Reduce the use of harmful solvents by using water or bio-based solvents.

  • Process Intensification: Employ continuous flow chemistry to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

  • Reduction: The sulfonamide group can be reduced to an amine group.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions due to their electron-rich nature.

Common Reagents and Conditions

  • Oxidation Reagents: KMnO₄, CrO₃.

  • Reduction Reagents: LiAlH₄, H₂ with a metal catalyst.

  • Substitution Conditions: Electrophilic halogenation using Br₂ or Cl₂ in the presence of a Lewis acid.

Major Products Formed from These Reactions

  • Oxidation of the methoxy group forms a carbonyl compound.

  • Reduction of the sulfonamide produces the corresponding amine.

  • Electrophilic substitution can yield halogenated derivatives.

Scientific Research Applications

  • Chemistry: As a reagent for synthetic organic chemistry.

  • Biology: Potential as a molecular probe or ligand in biochemical assays.

  • Medicine: Could be investigated for therapeutic properties or as a drug intermediate.

  • Industry: Use in the production of specialized dyes, pigments, or other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with biological molecules:

  • Molecular Targets: It might interact with specific enzymes or receptors.

  • Pathways Involved: Could modulate biochemical pathways involving oxidative stress or signal transduction.

Comparison with Similar Compounds

  • Quinazolin-4(3H)-one derivatives

  • Sulfonamide derivatives

  • Methoxybenzene derivatives

These comparisons highlight the unique position of "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" in scientific research.

This compound stands out due to its multifaceted applications and diverse reactivity, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-15-8-13-21(30-3)22(14-15)31(28,29)25-17-9-11-18(12-10-17)26-16(2)24-20-7-5-4-6-19(20)23(26)27/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYWIYJAGIGHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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